Benzenamine, 3-methyl-N,N-bis(3-methylphenyl)-
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Overview
Description
Benzenamine, 3-methyl-N,N-bis(3-methylphenyl)- is an organic compound with the molecular formula C21H21N. It is also known by its CAS number 20676-79-3. This compound is characterized by its aromatic structure, which includes a benzenamine core substituted with three methyl groups. It is a derivative of aniline and is used in various chemical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-methyl-N,N-bis(3-methylphenyl)- typically involves the reaction of 3-methylaniline with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 3-methyl-N,N-bis(3-methylphenyl)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-methyl-N,N-bis(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (chlorine, bromine), nitro compounds, and other electrophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzenamine, 3-methyl-N,N-bis(3-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 3-methyl-N,N-bis(3-methylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
m-Toluidine: Another derivative of aniline with a single methyl group at the meta position.
N,N-Dimethylaniline: Aniline derivative with two methyl groups on the nitrogen atom.
3-Methylaniline: Aniline derivative with a single methyl group at the meta position.
Uniqueness
Benzenamine, 3-methyl-N,N-bis(3-methylphenyl)- is unique due to its trisubstituted aromatic structure, which imparts distinct chemical and physical properties. This compound’s multiple methyl groups enhance its hydrophobicity and influence its reactivity compared to other aniline derivatives .
Properties
CAS No. |
20676-79-3 |
---|---|
Molecular Formula |
C21H21N |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
3-methyl-N,N-bis(3-methylphenyl)aniline |
InChI |
InChI=1S/C21H21N/c1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21/h4-15H,1-3H3 |
InChI Key |
PMOOWLLUDONVHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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